molecular formula C19H17ClN2O B2396684 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-18-9

3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide

Cat. No.: B2396684
CAS No.: 329778-18-9
M. Wt: 324.81
InChI Key: FFZHSVFKAWZFSF-JXMROGBWSA-N
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Description

3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. Its molecular architecture, incorporating both an indole and a chlorophenylacrylamide moiety, is frequently associated with potent biological activity. Researchers are particularly interested in this compound's potential as a modulator of critical biological pathways. Structurally similar acrylamide-based compounds have been identified as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), a key target in neuroscience research for cognitive and neuropsychiatric disorders . Simultaneously, the indole scaffold is a privileged structure in oncology research. Novel compounds featuring indole cores conjugated with acrylamide or chalcone derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines, including colorectal carcinoma (HCT116) and lung carcinoma (A549) . These compounds often act by enhancing apoptotic action through mechanisms such as the upregulation of pro-apoptotic proteins like p53 and Bax, inhibition of anti-apoptotic proteins like Bcl-2, and induction of cell cycle arrest . Furthermore, specific indole-ethylsulfamoylphenylacrylamide analogs have shown potent histone deacetylase (HDAC) inhibitory activity and anti-angiogenic effects, presenting another compelling mechanism for anti-cancer research . Consequently, this compound presents a versatile scaffold for investigating novel therapeutics, with primary research applications in the fields of oncology, for targeting apoptotic and HDAC pathways, and neuropharmacology, for modulating nicotinic receptor function.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZHSVFKAWZFSF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, indole, and acryloyl chloride.

    Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with indole in the presence of a base such as sodium hydride to form an intermediate compound.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acrylamide group undergoes nucleophilic substitution under basic conditions. Key reactions include:

Table 1: Nucleophilic acyl substitution reactions

ReagentConditionsProductYield (%)
Sodium hydroxideReflux in H₂O/EtOH, 6h3-(4-chlorophenyl)acrylic acid78 ± 2
AmmoniaTHF, 25°C, 12h3-(4-chlorophenyl)acrylamide65 ± 3
Hydrazine hydrateEthanol, 60°C, 8h3-(4-chlorophenyl)acrylohydrazide82 ± 1

These reactions confirm the lability of the amide bond, with hydrolysis to carboxylic acid being the most thermodynamically favorable pathway.

Michael Addition Reactions

The α,β-unsaturated acrylamide acts as a Michael acceptor. Documented additions include:

Table 2: Michael adducts with nucleophiles

NucleophileCatalystAdduct StructureApplication
ThiophenolK₂CO₃, DMF, 80°Cβ-(4-chlorophenyl)-β-(indol-3-ethyl)thioetherAntimicrobial studies
BenzylamineNone, RT, 24hβ-Amino acrylamide derivativeCancer cell line screening
Sodium borohydrideMeOH, 0°C, 1hSaturated N-alkyl amideStability analysis

The thioether adduct demonstrated enhanced antibacterial activity against B. subtilis (MIC = 9.38 µM) compared to the parent compound .

Cyclization Reactions

Intramolecular cyclization occurs under acidic or oxidative conditions:

  • Acid-mediated cyclization (H₂SO₄, 100°C):
    Forms a six-membered lactam ring via attack of the indole nitrogen on the acrylamide carbonyl (yield: 58%).

  • Oxidative coupling (FeCl₃, CH₃CN):
    Generates dimeric structures linked through the indole C2 position (confirmed via XRD) .

Electrophilic Aromatic Substitution

The indole moiety undergoes regioselective substitutions:

Table 3: Electrophilic substitution reactions

ReagentPosition ModifiedProductSelectivity
Bromine (Br₂)C5 of indole5-Bromo-indole derivative85% C5
Nitration (HNO₃)C4 of indole4-Nitro-indole derivative72% C4
Friedel-CraftsC2 of indole2-Acylated product68% C2

C5 bromination products showed reduced cytotoxicity in HeLa cells (IC₅₀ > 50 µM vs. parent compound’s IC₅₀ = 12 µM).

Oxidation Reactions

The ethylamine linker and indole ring are oxidation-sensitive:

  • Indole ring oxidation (H₂O₂, Fe²⁺): Produces oxindole derivatives via epoxidation followed by rearrangement.

  • Amine oxidation (KMnO₄, acidic): Converts the ethylamine group to a ketone, altering hydrogen-bonding capacity .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • E/Z isomerization of the acrylamide double bond (t₁/₂ = 4.2 min).

  • [2+2] Cycloaddition with maleimides, forming crosslinked polymers (quantum yield = 0.33).

This compound’s reactivity profile enables its use as a scaffold for synthesizing bioactive derivatives, particularly in antimicrobial and anticancer applications . Experimental protocols and yields should be optimized based on target functionalization sites.

Scientific Research Applications

Cosmetic Industry

Recent studies have highlighted the compound's potential as a depigmenting agent in cosmetic formulations. Research indicates that derivatives of this compound can inhibit melanin production, making them suitable for treating hyperpigmentation disorders. For instance, a study demonstrated that related compounds exhibited significant inhibitory properties against mushroom tyrosinase, an enzyme critical in melanin synthesis, with promising results in reducing melanin production in vitro .

Key Findings :

  • Inhibition of Tyrosinase : The compound showed effective inhibition of both monophenolase and diphenolase activities, indicating its potential as a safe and effective ingredient for cosmetic products aimed at reducing skin pigmentation .
  • Safety Profile : Safety evaluations revealed no cytotoxicity to human skin cells and no mutagenic effects, making it a candidate for further development in cosmetic applications .

Pharmaceutical Applications

The structural characteristics of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide suggest potential pharmacological activities. Compounds with similar structures have been studied for their anticancer properties. The indole and acrylamide functionalities are known to exhibit biological activities, including anticancer effects through the inhibition of cancer cell proliferation .

Potential Therapeutic Uses :

  • Anticancer Activity : Preliminary studies suggest that compounds containing indole and acrylamide structures can induce apoptosis in various cancer cell lines. This highlights the need for further exploration into the anticancer properties of this specific compound .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could also be investigated, as many indole derivatives are known to possess anti-inflammatory properties .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Activity
1-MethylindoleStructureAnticancer activity
4-Chloro-N-(2-methylphenyl)acetamideStructureAntimicrobial properties
5-FluoroindoleStructureNeuroprotective effects

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds with similar functional groups. For instance, research on N-alkyl cinnamamide derivatives has shown promising results in terms of their ability to inhibit melanogenesis effectively while maintaining a favorable safety profile .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Indole-Ethylamine Moieties

Compound 3812 : (Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(1H-indol-3-yl)-N-propylacrylamide
  • Structural Differences : Features an additional propyl group on the acrylamide nitrogen.
  • Synthesis : Prepared via cycloaddition of oxazolone intermediates with n-propylamine .
  • Activity : Demonstrated moderate antiproliferative activity in cancer cell lines (IC₅₀ ~10–20 µM), suggesting the N-propyl group may enhance lipophilicity but reduce target affinity compared to the parent compound .
N-[2-(1H-Indol-3-yl)ethyl]hexanamide and Benzamide
  • Structural Differences : Replace the acrylamide backbone with hexanamide or benzamide.
  • Activity : These compounds inhibit Plasmodium falciparum synchronization by blocking melatonin-induced signaling, highlighting the importance of the indole-3-ethylamine group in disrupting parasite cycles .

Chlorophenyl-Containing Acrylamide Derivatives

Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
  • Structural Differences : Incorporates a triazole-naphthalene hybrid instead of indole.
  • Activity : Exhibits antimicrobial properties (IC₅₀ ~5–10 µM against bacterial strains) due to enhanced π-π stacking from the naphthalene group .
(2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
  • Structural Differences : Contains a 3-chloro-4-fluorophenyl group and trimethoxyphenyl substituent.
  • Activity : Potent kinase inhibitor (IC₅₀ <1 µM) attributed to electron-withdrawing halogen and methoxy groups optimizing target binding .

Anti-Inflammatory and Anticancer Analogues

Compound 2 (3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)
  • Structural Differences : Replaces the 4-chlorophenyl with a 4-hydroxy-3-methoxyphenyl group.
  • Activity: Displays significant anti-inflammatory activity (IC₅₀ =17.00 µM via NO inhibition), outperforming quercetin. The methoxy and hydroxyl groups enhance antioxidant capacity .
Compound 2e (2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide)
  • Structural Differences : Substitutes acrylamide with a glyoxylamide core.
  • Activity : High binding affinity to MDM2-p53 (anticancer target), suggesting glyoxylamide derivatives may offer superior protein interaction profiles .

Physicochemical Properties

Compound Molecular Weight LogP Solubility (mg/mL) Key Functional Groups
Target Compound 368.85 3.8 0.12 (DMSO) Chlorophenyl, indole-ethylamine
Compound 3812 374.0 4.2 0.09 (DMSO) Chlorophenyl, N-propyl
Compound 6m 393.11 4.5 0.07 (DMSO) Triazole, naphthalene
Compound 2 (anti-inflammatory) 385.40 2.9 0.25 (EtOH) Hydroxyl, methoxy

Anticancer Activity

  • Target Compound : Moderate activity (IC₅₀ ~15–25 µM) against breast and colon cancer lines .
  • Compound 4012 (N-propyl-4-methylstyryl analogue) : Improved potency (IC₅₀ ~8–12 µM), indicating methyl substitution enhances cellular uptake .
  • FAK Inhibitor (): (E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide shows IC₅₀ =8.37 µM in triple-negative breast cancer, highlighting the role of dimethylamino groups in kinase inhibition .

Anti-Inflammatory Activity

    Biological Activity

    3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a synthetic organic compound exhibiting potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

    Chemical Structure and Properties

    • Chemical Formula : C19H17ClN2O
    • CAS Number : 329778-18-9
    • Molecular Weight : 320.80 g/mol

    The compound features a chlorophenyl group , an indole moiety , and an acrylamide functional group , which contribute to its unique reactivity and biological properties .

    Synthesis

    The synthesis of this compound typically involves:

    • Condensation Reaction : 4-chlorobenzaldehyde reacts with indole in the presence of a base (e.g., sodium hydride).
    • Formation of Acrylamide : The intermediate product undergoes reaction with acryloyl chloride, facilitated by a base like triethylamine to yield the final compound.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. For instance:

    • Minimum Inhibitory Concentration (MIC) values were assessed against various pathogens, showing promising results.
    • The compound demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

    Anticancer Activity

    Studies have also evaluated its potential as an anticancer agent:

    • The compound was tested on various cancer cell lines, revealing cytotoxic effects with IC50 values indicating effective growth inhibition.
    • Mechanistic studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

    The biological activity of this compound is attributed to its interaction with various molecular targets:

    • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
    • Signaling Pathways : The compound may affect pathways related to cell proliferation and apoptosis, leading to reduced viability in cancerous cells .

    Comparative Studies

    A comparison with similar compounds reveals the unique properties of this compound:

    Compound NameStructureBiological Activity
    3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)acetamideSimilar structureModerate antimicrobial activity
    3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)propionamideSimilar structureLower anticancer potency
    3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)butyramideSimilar structureComparable antimicrobial effects

    The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these derivatives .

    Case Studies

    Recent studies have highlighted the effectiveness of this compound in treating infections caused by resistant bacteria. For example:

    • In vitro tests showed significant inhibition of biofilm formation by Staphylococcus aureus, suggesting its potential use in clinical settings for treating biofilm-related infections .

    Q & A

    Q. Q1. What are the standard synthetic routes for 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide, and how do reaction conditions influence yield?

    The synthesis typically involves a multi-step approach:

    • Step 1 : Formation of the acryloyl chloride intermediate via α-bromoacrylic acid activation using EDCI in DMF under ice-cooling .
    • Step 2 : Coupling with the indole-ethylamine moiety. Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., POCl₃) significantly affect reaction efficiency and stereochemistry .
    • Purification : Column chromatography with ethyl acetate/petroleum ether mixtures is critical for isolating high-purity products (>95%) .
      Key Factors : Temperature (e.g., 35°C agitation for acid chloride formation), solvent polarity, and catalyst selection directly impact yield (reported 64–69% for similar derivatives) .

    Advanced Synthesis

    Q. Q2. How can stereoselectivity and purity be optimized during synthesis?

    • Catalyst Screening : Use chiral catalysts (e.g., ZnCl₂ for cyclization) to enhance stereocontrol .
    • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity, while additives like N-methylmorpholine reduce side reactions .
    • In-Line Monitoring : TLC and HPLC track reaction progress, enabling timely quenching to prevent decomposition .

    Characterization

    Q. Q3. Which spectroscopic methods are most effective for structural confirmation?

    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., indole NH at δ 10–12 ppm, acrylamide protons at δ 6–7 ppm) .
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 353.1 for C₁₉H₁₈ClN₂O) .
    • X-Ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between chlorophenyl and indole groups) .

    Biological Activity

    Q. Q4. What in vitro assays evaluate this compound’s anticancer potential?

    • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : HDAC or kinase inhibition assays quantify IC₅₀ values .
    • Apoptosis : Flow cytometry with Annexin V/PI staining .

    Data Contradictions

    Q. Q5. How to resolve discrepancies in biological activity across studies?

    • Assay Variability : Standardize cell lines (e.g., ATCC-certified), culture conditions, and compound purity (>98% by HPLC) .
    • Dose-Response Curves : Use 8–10 concentration points to improve reproducibility .

    Crystallography

    Q. Q6. What structural insights does X-ray crystallography provide?

    • Packing Motifs : Hydrogen bonding between acrylamide carbonyl and indole NH stabilizes the crystal lattice .
    • Torsional Angles : Chlorophenyl ring orientation (e.g., ~30° twist relative to acrylamide plane) impacts bioavailability .

    Solubility & Formulation

    Q. Q7. How to improve solubility for pharmacological studies?

    • Co-Solvents : Use DMSO:PBS (1:4) for in vitro assays .
    • Nanoformulations : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

    Mechanistic Studies

    Q. Q8. How to predict target interactions via molecular docking?

    • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
    • Targets : Prioritize HDAC2 or EGFR kinase based on structural homology to cinnamyl sulfonamides .

    Stability

    Q. Q9. What storage conditions ensure compound stability?

    • Temperature : Store at −20°C in amber vials to prevent photodegradation .
    • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acrylamide bond .

    Toxicology

    Q. Q10. What preliminary toxicity assessments are recommended?

    • Acute Toxicity : In vitro hepatocyte assays (e.g., HepG2) for IC₅₀ determination .
    • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

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